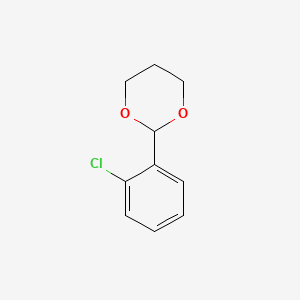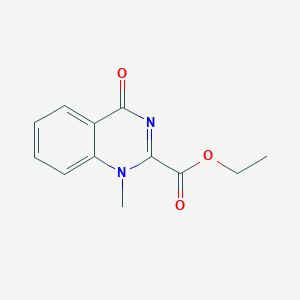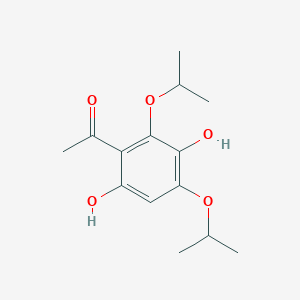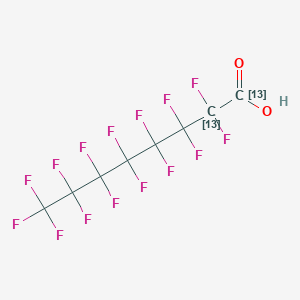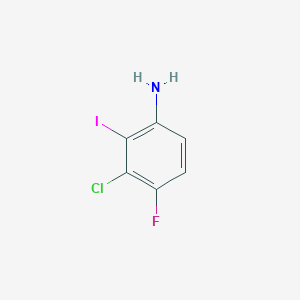
3-Chloro-4-fluoro-2-iodoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-2-iodoaniline: is an aromatic amine with the molecular formula C6H4ClFIN. This compound is characterized by the presence of three different halogen atoms (chlorine, fluorine, and iodine) attached to the benzene ring, along with an amino group. The unique combination of these substituents makes it an interesting compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-2-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method includes the halogenation of aniline derivatives. For instance, starting with 4-fluoroaniline, the compound can be subjected to chlorination and iodination under controlled conditions to introduce the chlorine and iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-4-fluoro-2-iodoaniline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (Cl, F, I) can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Nitroanilines.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-4-fluoro-2-iodoaniline is used as a building block in organic synthesis. Its unique halogenation pattern allows for selective functionalization, making it valuable in the synthesis of complex molecules .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties .
Industry: The compound is used in the production of agrochemicals, dyes, and materials with specific electronic properties. Its halogenated structure contributes to the stability and reactivity of the final products .
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-2-iodoaniline depends on its application. In chemical reactions, the halogen atoms and amino group play crucial roles in determining reactivity and selectivity. For instance, in nucleophilic substitution reactions, the electron-withdrawing effects of the halogens influence the reactivity of the amino group .
In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways and targets vary depending on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: Similar structure but lacks chlorine and iodine atoms.
2-Iodoaniline: Contains iodine but lacks chlorine and fluorine.
3-Iodoaniline: Contains iodine but lacks chlorine and fluorine.
2-Fluoro-4-iodoaniline: Contains fluorine and iodine but lacks chlorine.
Uniqueness: 3-Chloro-4-fluoro-2-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern provides distinct reactivity and selectivity in chemical reactions, making it a versatile compound for various applications in synthesis, research, and industry .
Eigenschaften
Molekularformel |
C6H4ClFIN |
|---|---|
Molekulargewicht |
271.46 g/mol |
IUPAC-Name |
3-chloro-4-fluoro-2-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2 |
InChI-Schlüssel |
FRCQSOIRSQFOGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)I)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13972314.png)
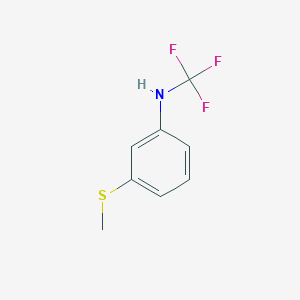
![(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B13972326.png)
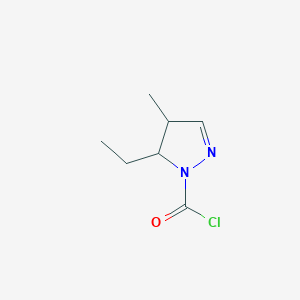
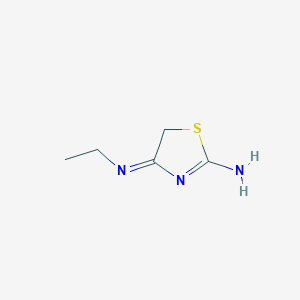
![9H-Imidazo[4,5-F]quinoline](/img/structure/B13972349.png)
![2-Benzyl-8-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13972352.png)
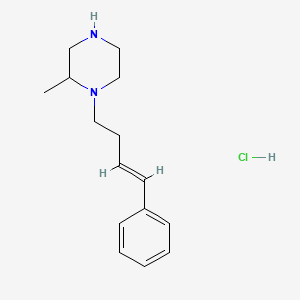
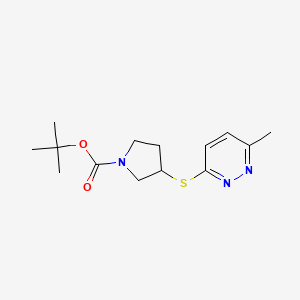
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13972384.png)
